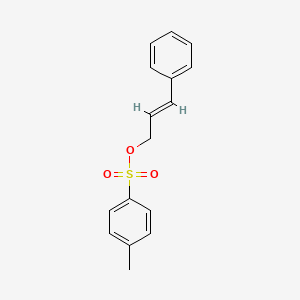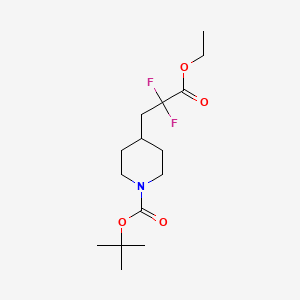
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2.2-difluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a difluoropropionate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.
Formation of the Difluoropropionate Ester: The final step involves the esterification of the piperidine derivative with ethyl 2,2-difluoropropionate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropionate ester or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-propionate: Similar structure but lacks the difluoro substitution.
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-butyrate: Similar structure with a longer carbon chain.
Ethyl 3-(1-(tert-butoxycarbonyl)-piperidin-4-yl)-acetate: Similar structure with a shorter carbon chain.
Uniqueness
The presence of the difluoropropionate ester in Ethyl 3-(1-(t-butoxycarbonyl)-piperidin-4-yl)-2,2-difluoropropionate makes it unique compared to other similar compounds. The difluoro substitution can significantly alter the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Propiedades
Fórmula molecular |
C15H25F2NO4 |
|---|---|
Peso molecular |
321.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-ethoxy-2,2-difluoro-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25F2NO4/c1-5-21-12(19)15(16,17)10-11-6-8-18(9-7-11)13(20)22-14(2,3)4/h11H,5-10H2,1-4H3 |
Clave InChI |
XFAZBTIROVOZBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


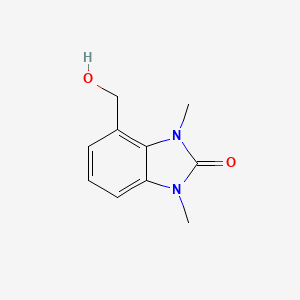
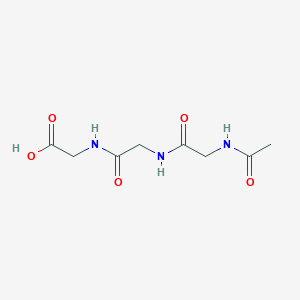
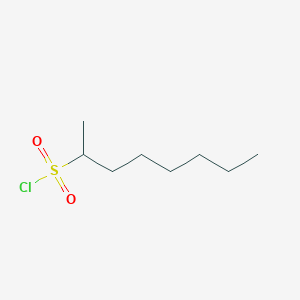
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
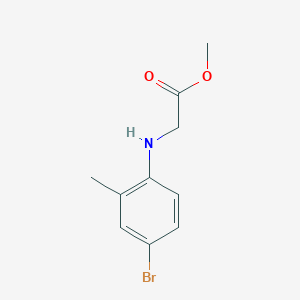
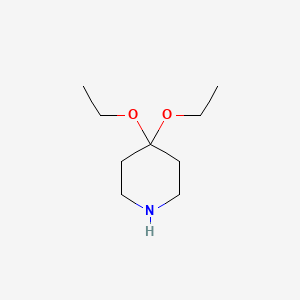
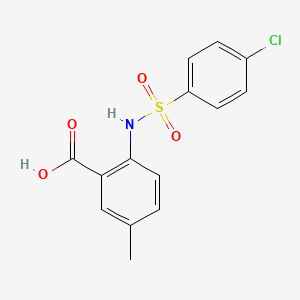
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
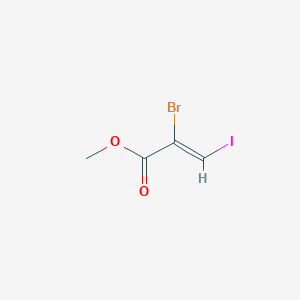
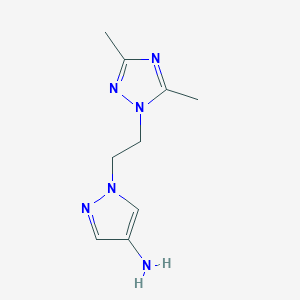
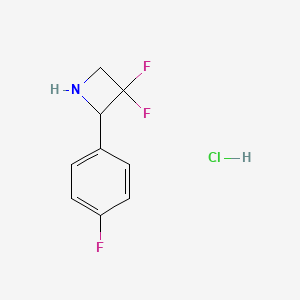
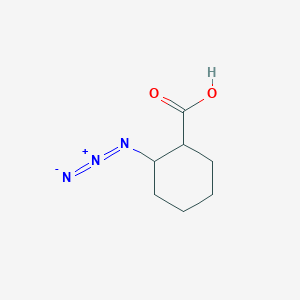
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
